molecular formula C23H16F2N2O4S B11465676 [3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B11465676
M. Wt: 454.4 g/mol
InChI Key: PJFKURCOVNUKKG-UHFFFAOYSA-N
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Description

3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxole ring, a difluoromethyl group, and a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the construction of the thienopyridine core, followed by the introduction of the benzodioxole ring and the difluoromethyl group. The final steps involve the addition of the amino group and the methoxyphenylmethanone moiety.

    Construction of Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.

    Introduction of Benzodioxole Ring: This step involves the coupling of the thienopyridine core with a benzodioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Addition of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Final Functionalization: The amino group and the methoxyphenylmethanone moiety are introduced through nucleophilic substitution and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the benzodioxole ring.

    Reduction: Reduction reactions can target the carbonyl group in the methoxyphenylmethanone moiety.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the amino group and the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation Products: Oxidized derivatives of the amino group and the benzodioxole ring.

    Reduction Products: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its multifunctional nature allows for the design of advanced polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with various molecular targets. The amino group and the thienopyridine core are likely to play a crucial role in binding to specific enzymes or receptors, modulating their activity. The benzodioxole ring and the difluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its difluoromethyl group, which imparts distinct electronic and steric properties. This modification can significantly influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from its analogs.

Properties

Molecular Formula

C23H16F2N2O4S

Molecular Weight

454.4 g/mol

IUPAC Name

[3-amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C23H16F2N2O4S/c1-29-13-5-2-11(3-6-13)20(28)21-19(26)18-14(22(24)25)9-15(27-23(18)32-21)12-4-7-16-17(8-12)31-10-30-16/h2-9,22H,10,26H2,1H3

InChI Key

PJFKURCOVNUKKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)F)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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